alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid
Overview
Description
Alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
The synthesis of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign . Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
Alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Mechanism of Action
The mechanism of action of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of enzymes involved in the inflammatory response, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . By blocking these pathways, the compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.
Comparison with Similar Compounds
Alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid can be compared with other pyrimidine derivatives, such as 2-aminopyrimidine and 4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino . While these compounds share a similar core structure, this compound is unique due to its specific substituents and their effects on its biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-12-16(14-8-4-2-5-9-14)21-19(20-13)24-17(18(22)23)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIWPLHGOHKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998715 | |
Record name | [(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77517-15-8 | |
Record name | Benzeneacetic acid, alpha-((4-methyl-6-phenyl-2-pyrimidinyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.